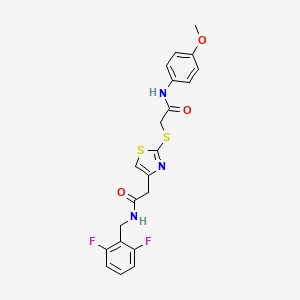
N-(2,6-difluorobenzyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,6-difluorobenzyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H19F2N3O3S2 and its molecular weight is 463.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,6-difluorobenzyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound that has garnered attention due to its potential biological activity. This article explores its biological properties, including antifungal and anticancer activities, through various studies and data analyses.
Chemical Structure and Properties
The compound's molecular formula is C21H24F2N2O4S, with a molecular weight of 438.49 g/mol. Its structure features a thiazole ring, which is known for its diverse biological activities.
Antifungal Activity
Recent studies have highlighted the antifungal properties of thiazole derivatives. A related study involving thiazole compounds demonstrated significant antifungal activity against Candida albicans and Candida parapsilosis. The compound 2e from this study exhibited a minimum inhibitory concentration (MIC) of 1.23 μg/mL against C. parapsilosis, comparable to ketoconazole, a standard antifungal agent .
The antifungal mechanism is believed to involve the inhibition of ergosterol synthesis by targeting the enzyme CYP51, similar to azole drugs. For instance, compounds 2d and 2e showed ergosterol synthesis inhibition rates of 86.055% and 88.638% respectively after 24 hours . These findings suggest that this compound may also exhibit similar antifungal properties due to its structural similarities.
Anticancer Activity
Research into thiazole derivatives has also indicated potential anticancer effects. A study evaluated various thiazole compounds for their antiproliferative activities against human cancer cell lines, including MCF-7 (breast cancer), with promising results . The specific activity of this compound in this context remains to be fully elucidated.
Case Studies and Research Findings
-
Thiazole Derivatives : A series of novel thiazole derivatives were synthesized and tested for biological activity. The results indicated that modifications at the para position of phenyl groups significantly influenced their antifungal effectiveness .
Compound MIC (μg/mL) Target Organism 2d 1.50 Candida albicans 2e 1.23 Candida parapsilosis - Docking Studies : Molecular docking studies showed that certain thiazole compounds fit well into the active site of the CYP51 enzyme, suggesting that structural modifications could enhance binding affinity and biological activity .
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O3S2/c1-29-15-7-5-13(6-8-15)25-20(28)12-31-21-26-14(11-30-21)9-19(27)24-10-16-17(22)3-2-4-18(16)23/h2-8,11H,9-10,12H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJBYWXYLXTZSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














